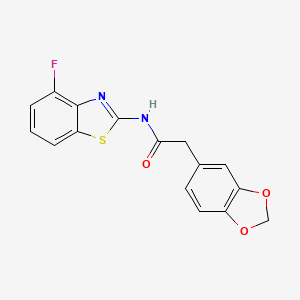

2-(2H-1,3-benzodioxol-5-yl)-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide

Description

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide is a benzothiazole-acetamide hybrid characterized by two distinct pharmacophores:

- Acetamide side chain: Linked to a 1,3-benzodioxol-5-yl group, which introduces an electron-rich aromatic system capable of π-π stacking interactions.

The fluorine atom and benzodioxol group may synergistically influence solubility, metabolic stability, and target engagement compared to analogs.

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O3S/c17-10-2-1-3-13-15(10)19-16(23-13)18-14(20)7-9-4-5-11-12(6-9)22-8-21-11/h1-6H,7-8H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGFTAMAAGCYHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NC4=C(C=CC=C4S3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

Formation of benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

Synthesis of benzo[d]thiazole moiety: This involves the reaction of 2-aminothiophenol with 4-fluorobenzoic acid under dehydrating conditions.

Coupling reaction: The final step involves coupling the benzo[d][1,3]dioxole and benzo[d]thiazole moieties through an acetamide linkage. This can be achieved using acetic anhydride as a coupling agent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom on the benzo[d]thiazole moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.

Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and related benzothiazole-acetamide derivatives:

Table 1: Structural and Functional Comparison of Benzothiazole-Acetamide Derivatives

Key Observations:

Substituent Effects on Benzothiazole Core: Electron-Withdrawing Groups (4-Fluoro, 6-Nitro, 6-Trifluoromethyl): Enhance binding to enzymes like DNA gyrase by polarizing the benzothiazole ring. Electron-Donating Groups (6-Methoxy in BTC-j): May enhance solubility but reduce metabolic stability. BTC-j’s 6-methoxy group correlates with strong activity against E. coli (MIC 3.125 µg/ml), suggesting substituent position critically impacts efficacy .

Pyridin-3-yl Amino (BTC-j, BTC-r): Introduces hydrogen-bonding capability, which may explain their potent MIC values against gram-negative bacteria .

Biological Targets and Mechanisms :

- DNA Gyrase Inhibition : BTC-j and BTC-r exhibit activity consistent with DNA gyrase binding, a mechanism inferred for the target compound due to structural homology .

- PFOR Inhibition : The thiazole derivative in targets anaerobic metabolism, highlighting the diversity of benzothiazole applications .

Fluorine’s Role : The 4-fluoro substituent in the target compound may balance electron withdrawal and steric effects, contrasting with 5-chloro/2,4-difluoro groups in ’s PFOR inhibitor, which rely on halogen bonding for enzyme interaction .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis requires precise control of reaction conditions, including:

- Temperature : Moderate ranges (20–25°C) to avoid side reactions (e.g., during coupling steps) .

- Solvent selection : Polar aprotic solvents like dioxane enhance reaction efficiency .

- Catalysts and coupling agents : Triethylamine and chloroacetyl chloride are used to activate intermediates .

- Purification : Recrystallization from ethanol-DMF mixtures ensures high purity .

Q. Which analytical techniques are essential for confirming structure and purity?

- Nuclear Magnetic Resonance (NMR) : Assigns protons and carbons in the benzodioxole and benzothiazole moieties .

- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies impurities (<2% threshold) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion) and detects isotopic patterns for fluorine .

Q. How can researchers assess the compound's baseline biological activity?

- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using IC₅₀ measurements .

- Enzyme inhibition studies : Target kinases or proteases linked to benzothiazole pharmacophores .

- ADMET profiling : Evaluate solubility (logP), metabolic stability (CYP450 assays), and plasma protein binding .

Advanced Research Questions

Q. How do structural modifications influence activity?

- Benzodioxole vs. benzothiazole substitutions : Fluorine at the 4-position enhances target affinity but may reduce solubility .

- Thioether linkage : Replacing sulfur with oxygen alters redox stability and bioavailability .

- SAR studies : Compare analogues with dichlorophenyl or methoxyphenyl groups to map steric and electronic effects .

Q. What strategies resolve contradictions in biological data?

- Dose-response validation : Replicate assays across multiple cell lines to distinguish cell-specific effects .

- Off-target profiling : Use proteome-wide screens (e.g., thermal shift assays) to identify unintended interactions .

- Metabolite analysis : LC-MS/MS detects degradation products that may confound activity readings .

Q. How does the compound's stability vary under experimental conditions?

- pH stability : Degrades rapidly in acidic conditions (pH <3), requiring buffered solutions for in vitro studies .

- Thermal stability : Maintains integrity up to 100°C, but prolonged heating (>6 hours) induces thiazole ring cleavage .

- Light sensitivity : Benzodioxole moiety is prone to photodegradation; store in amber vials .

Q. What computational methods support mechanistic studies?

- Molecular docking : Predict binding poses with targets like EGFR or COX-2 using AutoDock Vina .

- DFT calculations : Analyze frontier orbitals (HOMO/LUMO) to rationalize reactivity patterns .

- MD simulations : Assess conformational flexibility of the acetamide linker in aqueous environments .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Temperature | 20–25°C | Prevents thiazole decomposition | |

| Solvent Polarity | ε = 20–30 (dioxane) | Enhances nucleophilicity | |

| Coupling Agent | Chloroacetyl chloride | Activates amine intermediates |

Q. Table 2: Common Analytical Challenges

| Challenge | Solution | Reference |

|---|---|---|

| Fluorine NMR splitting | Use ¹⁹F-decoupled spectra | |

| HPLC peak tailing | Optimize mobile phase (ACN:buffer) | |

| MS ion suppression | Dilute samples in low-salt buffers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.